(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound features a pyrrolidine ring substituted with a nitrobenzenesulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
(3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Nitrobenzenesulfonyl compounds: Molecules with the nitrobenzenesulfonyl group attached to different core structures.
Uniqueness
The uniqueness of (3R)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3R)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOYBDTEXFMNL-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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